Product packaging for galodif(Cat. No.:CAS No. 124057-07-4)

galodif

Cat. No.: B1168824
CAS No.: 124057-07-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Urea-Based Chemical Compounds

Galodif, chemically identified as 1-[(3-chlorophenyl)(phenyl)methyl]urea, stands out as an innovative noncyclic urea (B33335) derivative eco-vector.comhalodif.rumathnet.ru. Urea-based chemical compounds are a structurally diverse and pharmaceutically significant class, frequently employed in drug design due to their versatile chemical properties, including their capacity to engage in various interactions within biological systems researchgate.net. A notable characteristic distinguishing this compound from some precursor compounds is its direct activity as the therapeutic substance, circumventing the need for metabolic transformation in the liver. This inherent characteristic is cited as a contributing factor to its observed low toxicity profile halodif.ru.

Historical Trajectory of this compound Research and Development

The foundational research and development of this compound primarily targeted its utility as an anticonvulsant drug, intended for the treatment and prevention of epilepsy halodif.ru. Early preclinical studies established the groundwork for its pharmacological profile, leading to the initiation of clinical studies specifically for epilepsy in 1978 halodif.ru. Over subsequent decades, the scope of this compound research has expanded considerably. Recent efforts have concentrated on optimizing its pharmaceutical characteristics, including the development of advanced production methodologies. This encompasses the creation of sustained-release formulations and innovative approaches involving its immobilization on detonation nanodiamonds halodif.ru. Furthermore, significant attention has been directed towards the synthesis and study of its enantiomeric forms, resulting in the acquisition of Russian Federation invention patents and the filing of international applications for these advancements halodif.ruresearchgate.net.

Current Research Landscape and Emerging Scientific Themes

The contemporary research landscape for this compound is largely defined by its promising potential in the treatment of alcohol addiction eco-vector.comhalodif.ruomicsonline.orgcambridge.org. A central pillar of this research is the elucidation of its mechanism of action, which has been identified as an allosteric modulation of the γ-aminobutyric acid type A receptor (GABA_A R) eco-vector.commathnet.ru.

Detailed molecular docking studies, employing computational tools such as Schrödinger Glide, have provided insights into how this compound interacts with its biological targets. These studies demonstrate that the enantiomers of this compound exhibit complementarity to the benzodiazepine (B76468) (BZD) binding site of the GABA_A R mathnet.rupatsnap.comresearchgate.net. Specifically, R-Galodif has shown a lower binding energy compared to its S-enantiomer, suggesting a more favorable interaction. The key amino acid residues implicated in these interactions at the α1γ2 interface include Tyr159, Tyr209, and H101 Phe77 mathnet.rupatsnap.comresearchgate.net.

Table 1: Molecular Docking Data for this compound Enantiomers with GABA_A Receptor Benzodiazepine Site

EnantiomerBinding Energy (GScore) (kcal mol⁻¹)Interacting Amino Acids (at α1γ2 interface)
R-Galodif-11.14 mathnet.rupatsnap.comresearchgate.netTyr159, Tyr209, H101 Phe77 mathnet.rupatsnap.comresearchgate.net
S-Galodif-10.7 mathnet.rupatsnap.comresearchgate.netNot specified in detail in sources, but complementary to BZD binding site mathnet.ru

Another critical area of ongoing investigation involves addressing this compound's limited aqueous solubility, which is a practical challenge for its therapeutic application patsnap.comresearchgate.net. Researchers are exploring various strategies to enhance its solubility and, consequently, its bioavailability. This includes the synthesis of novel acyl ureide derivatives of this compound, for instance, through acylation with succinic anhydride (B1165640), which yields compounds with improved water solubility patsnap.comresearchgate.net. Additionally, the development of Self-Emulsifying Drug Delivery Systems (SEDDS) is being pursued to improve this compound's dissolution rate within the intestinal environment, aiming to potentially reduce the required therapeutic dose and minimize undesirable effects researchgate.netpatsnap.com.

Furthermore, research delves into this compound's impact on neuro-active steroid hormones, such as cortisol and dehydroepiandrosterone (B1670201) (DHEA), in patients with alcohol addiction. Studies suggest that this compound plays a role in modulating neurosteroidogenesis, observed through its ability to reduce the cortisol/DHEA ratio and influence progesterone (B1679170) levels omicsonline.orgcambridge.orgworldculturalpsychiatry.org. This modulation is thought to enhance GABAergic neurotransmission, contributing to its positive effects in alcohol addiction therapy omicsonline.org.

Table 2: Illustrative Changes in Neuro-active Steroid Hormone Levels with this compound Treatment in Alcohol Addiction Studies

Hormone/RatioObserved Trend Before this compound TreatmentObserved Trend After this compound TreatmentNotes on Change
CortisolIncreased levels compared to healthy subjects omicsonline.orgcambridge.orgworldculturalpsychiatry.orgSignificantly decreased omicsonline.orgcambridge.orgworldculturalpsychiatry.orgReduced, for example, by 138% in one study cambridge.orgworldculturalpsychiatry.org
DHEAIncreased levels omicsonline.orgStimulation of DHEA synthesis observed omicsonline.org
Cortisol/DHEA RatioIncreased omicsonline.orgReduced omicsonline.orgCan enhance GABAergic neurotransmission omicsonline.org
Progesterone (PG)Significantly decreased compared to healthy subjects cambridge.orgworldculturalpsychiatry.orgIncreased cambridge.orgworldculturalpsychiatry.orgIncreased, for example, by 160% in one study cambridge.orgworldculturalpsychiatry.org

Beyond these primary areas, this compound has also been shown to activate the liver oxidase system microsomal cytochrome P450, influencing the pharmacokinetic parameters of model substrates like antipyrine (B355649) patsnap.comresearchgate.net. The exploration of additional therapeutic indications for this compound, including its potential role in cardiovascular diseases, signifies ongoing diversification in its research profile halodif.ru.

Properties

CAS No.

124057-07-4

Molecular Formula

C13H16N2O4

Synonyms

galodif

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Galodif

Established Synthetic Routes to 1-[(3-Chlorophenyl)(phenyl)methyl]urea (Galodif)

The synthesis of 1-[(3-Chlorophenyl)(phenyl)methyl]urea (this compound) generally involves the formation of the urea (B33335) linkage from an appropriate amine precursor.

A key precursor for this compound synthesis is the corresponding amine, specifically 1-((3-chlorophenyl)(phenyl)methyl)amine. One established route for the synthesis of N-[1-(3-Chlorphenyl)benzyl]urea (this compound) proceeds through a two-stage process involving this amine. In the first stage, [1-phenyl-1-(3-chlorophenyl)methyl]amine is treated with hydrogen chloride in a mixture of ethanol (B145695) and water. Subsequently, in the second stage, sodium cyanate (B1221674) is introduced to the reaction mixture, leading to the formation of this compound nih.gov.

The fundamental reaction mechanism for the formation of urea derivatives often involves the reaction of an amine with an isocyanate intermediate. Isocyanates, highly reactive species, readily undergo nucleophilic addition by amines to form the characteristic urea (–NH–CO–NH–) linkage researchgate.net. While the specific in-situ formation of an isocyanate from sodium cyanate and an amine-hydrochloride is implied in the given synthesis, this general principle underpins many urea syntheses.

Optimization efforts in this compound synthesis have focused on achieving high yields under controlled conditions. Research indicates that the two-stage reaction involving [1-phenyl-1-(3-chlorophenyl)methyl]amine with hydrogen chloride and subsequent reaction with sodium isocyanate can achieve a high yield of 90%. The optimized conditions involve carrying out both stages at 20°C, with the first stage lasting approximately 0.1667 hours and the second stage requiring 1 hour nih.gov.

Table 1: Optimized Synthesis Conditions for this compound (1-[(3-Chlorophenyl)(phenyl)methyl]urea)

StageReactantsSolventTemperature (°C)Time (h)Yield (%)
1[1-phenyl-1-(3-chlorophenyl)methyl]amine, HClEthanol; Water200.1667-
2Intermediate, Sodium IsocyanateEthanol; Water20190

Development and Characterization of this compound Derivatives

Chemical derivatization of this compound aims to modify its properties, such as water solubility, and to explore its potential as a scaffold for new chemical entities or prodrugs.

This compound itself exhibits low water solubility, which can limit its utility in certain applications. To address this, water-soluble derivatives have been synthesized. A notable example is the acyl ureide of this compound with succinic acid. This derivative, specifically a 3-chlorobenzhydryl ureide, is obtained through the acylation of this compound with succinic anhydride (B1165640) in the presence of certain acidic catalysts. This reaction successfully transforms the practically water-insoluble this compound into a derivative that is soluble in aqueous media.

Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable physicochemical properties of a parent drug, such as poor water solubility or low bioavailability, by temporarily modifying its chemical structure. For urea-containing compounds like this compound, several methodologies can be applied:

Attachment of Ionizable or Polar Groups: This is a common strategy to enhance water solubility. Functional groups such as phosphates, sugars, or amino acid moieties can be conjugated to the parent molecule, increasing its polarity and facilitating dissolution in aqueous environments.

Ester and Amide Linkages: Prodrugs often incorporate ester or amide bonds that can be cleaved in vivo by enzymatic hydrolysis, releasing the active parent drug. This strategy can also modulate pharmacokinetic properties like absorption and distribution.

N-Mannich Bases: For compounds with acidic NH groups, like ureas, N-Mannich bases can be formed by reacting the NH-acidic compound with an aldehyde and an amine. This derivatization can lead to improved aqueous solubility. The acyl ureide of this compound with succinic acid, mentioned above, serves as a practical example of a prodrug designed to improve water solubility and potentially enhance bioavailability and prolong action.

Self-Assembling Systems: Research into bis-urea compounds indicates their ability to self-assemble into fibers that can sequester drugs, potentially improving water solubility, cellular penetration, and providing sustained release. This highlights a broader approach to prodrug design involving non-covalent interactions.

The core structure of this compound, a diarylmethyl urea, provides a versatile scaffold for the exploration of novel analogues through various structural modifications. These modifications can involve altering the aryl substituents, the central carbon, or the urea moiety itself.

Modification of the Urea Moiety: The urea group can be chemically modified. For instance, the replacement of an oxygen atom in the urea linkage with sulfur leads to thiourea (B124793) analogues. Diarylthiourea analogues have been synthesized and evaluated, demonstrating how such changes can lead to compounds with altered biological activities.

Modification of the Diarylmethyl Core: The aryl groups or the central methyl carbon can be extensively varied.

Substituent Changes on Aryl Rings: Introduction of different substituents (e.g., halogens, trifluoromethyl groups) on the phenyl rings can significantly influence the compound's properties and interactions. For example, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (B1605647) is a diaryl urea derivative that exemplifies such modifications.

Alterations to the Central Carbon: The diarylmethyl (Ph-CH-Ph) framework can be modified. For example, one of the phenyl groups attached to the central carbon can be replaced by other polycyclic fragments, such as an adamantane (B196018) group. The synthesis of 1,3-disubstituted ureas containing an adamantane-phenylmethyl fragment illustrates the viability of such modifications. Strategies involving C(sp3)-arylation and enantioselective synthesis of chiral diarylmethanes further highlight the potential for precise control over the introduction of diverse arene moieties around the central methane (B114726) core.

Table 2: Examples of this compound and Related Urea Derivative Modifications

Compound ClassModification TypeExampleSource
Parent Compound-1-[(3-Chlorophenyl)(phenyl)methyl]urea (this compound)-
Water-Soluble UreideAcylation with dicarboxylic acidThis compound-succinic acid ureide
Thiourea AnalogueUrea oxygen replaced by sulfurDiarylthiourea analogues
Diarylmethyl Core AnalogueReplacement of aryl with polycyclic group1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl)urea
Diaryl Core AnalogueDifferent substituents on aryl rings1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea

Structural Elucidation and Stereochemical Analysis of Galodif

Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of a chiral molecule like galodif rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule, which is crucial for understanding its properties.

Vibrational Spectroscopy (e.g., Infrared, Raman) in Molecular Structure Determination

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. nih.govmdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared light or scatters incident light (Raman effect), it transitions between vibrational energy levels. youtube.com The resulting spectrum acts as a "molecular fingerprint," allowing for the identification of characteristic functional groups. youtube.com

For this compound, vibrational spectroscopy can confirm the presence of key structural features:

N-H Stretching: The urea (B33335) and amine groups would show characteristic N-H stretching vibrations.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the urea moiety would be a prominent feature in the IR spectrum.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl and chlorophenyl rings can be identified.

C-Cl Stretching: The presence of the chlorine substituent on the phenyl ring would give rise to a characteristic C-Cl stretching vibration.

Chiral Analysis and Enantiomer Resolution Methodologies

Because enantiomers possess identical physical properties in an achiral environment, their separation, known as chiral resolution, requires the introduction of another chiral entity. libretexts.orgwikipedia.org Methodologies for the chiral analysis and resolution of this compound and its precursors have been developed, primarily involving the formation of diastereomers and the use of chiral chromatography. nih.gov

A successful method for the enantiomer resolution of this compound itself was developed using chiral High-Performance Liquid Chromatography (HPLC). nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mdpi.com This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. youtube.com

For the amine precursor of this compound, where direct HPLC resolution was not achieved, a different strategy was employed. nih.gov This involved a chemical reaction with an enantiomerically pure chiral derivatizing agent, specifically (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chloride. nih.gov This reaction converts the racemic amine into a mixture of two diastereomeric camphorsulfonamides. nih.gov Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy, as detailed in sections 3.1.1.1 and 3.1.1.2. nih.govlibretexts.org This indirect method allows for the determination of the enantiomeric composition of the initial amine. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The enantiomeric purity of the anticonvulsant compound this compound, chemically known as 1-((3-chlorophenyl)(phenyl)methyl) urea, was successfully determined using chiral High-Performance Liquid Chromatography (HPLC). nih.gov A novel method was developed for the resolution of this compound's enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. nih.gov This analytical technique is crucial for separating and quantifying the individual enantiomers in a racemic mixture.

Interestingly, while a successful chiral HPLC method was established for this compound, the same could not be achieved for its precursor, 1-((3-chlorophenyl)(phenyl)methyl) amine. nih.gov This highlights the specific nature of chiral separations, where the molecular structure of the analyte and its interaction with the chiral stationary phase are critical for achieving resolution. The development of this HPLC method represents a significant step in the analysis of this compound, allowing for the precise assessment of its enantiomeric composition. nih.gov

ParameterValue
Compound This compound (1-((3-chlorophenyl)(phenyl)methyl) urea)
Analytical Technique Chiral High-Performance Liquid Chromatography (HPLC)
Outcome Successful resolution of enantiomers
Precursor Compound 1-((3-chlorophenyl)(phenyl)methyl) amine
Precursor HPLC Outcome Enantiomeric composition could not be resolved

Polarimetry for Optical Activity Determination

Polarimetry was a key technique employed to determine the optical activity of this compound's enantiomers. nih.gov This method measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Each enantiomer of a chiral molecule rotates the light to an equal but opposite degree. The specific rotation is a fundamental physical property of an enantiomer.

For this compound, the experimental data obtained from polarimetry were compared with theoretical calculations. nih.gov Density Functional Theory (DFT) calculations were used to predict the specific rotation of the this compound enantiomers. The calculated values showed good agreement with the experimental results, providing strong evidence for the determined optical properties of the individual enantiomers. nih.gov

MethodResult
Experimental (Polarimetry) Measurement of the specific rotation of this compound enantiomers.
Computational (DFT) Calculation of the specific rotation of this compound enantiomers.
Comparison Good agreement between experimental and calculated data.

Diastereomeric Derivatization and NMR Analysis for Enantiomeric Composition

To overcome the challenge of resolving the enantiomers of the precursor amine by chiral HPLC, a method of diastereomeric derivatization coupled with Nuclear Magnetic Resonance (NMR) spectroscopy was employed. nih.gov The starting material, 1-((3-chlorophenyl)(phenyl)methyl) amine, was reacted with chiral derivatizing agents, specifically (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chlorides. nih.gov

This reaction quantitatively forms diastereomeric N-((3-chlorophenyl)(phenyl)methyl)-1-camphorsulfonamides. nih.gov Diastereomers have different physical properties and can be distinguished by standard analytical techniques such as NMR. The diastereomeric ratio of the resulting camphorsulfonamides was readily determined using both 1H and 13C NMR spectroscopy. nih.gov This approach allowed for the indirect determination of the enantiomeric composition of the precursor amine. nih.gov

StepDescription
Starting Material 1-((3-chlorophenyl)(phenyl)methyl) amine
Chiral Derivatizing Agent (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chlorides
Product Diastereomeric N-((3-chlorophenyl)(phenyl)methyl)-1-camphorsulfonamides
Analytical Method 1H and 13C NMR spectroscopy
Outcome Determination of the diastereomeric (and thus enantiomeric) ratio

Absolute Configuration Assignment through Experimental and Computational Methods

For the first time, the absolute configuration of the enantiomers of this compound was proposed. nih.gov The absolute configuration describes the three-dimensional arrangement of the atoms of a chiral molecule. This was achieved through a combination of experimental data and computational methods.

The experimental results from polarimetry, which determined the direction of optical rotation, were correlated with the results from Density Functional Theory (DFT) calculations. nih.gov By comparing the experimentally measured specific rotation with the computationally predicted values for each possible absolute configuration (R or S), the most likely absolute configuration for each enantiomer of this compound was assigned. nih.gov This integrated approach provides a robust method for the assignment of the absolute stereochemistry of chiral molecules. nih.gov

MethodContribution to Absolute Configuration Assignment
Polarimetry Provided the experimental specific rotation values for the enantiomers.
DFT Calculations Predicted the specific rotation for each possible absolute configuration.
Combined Analysis Correlation of experimental and computational data allowed for the proposed assignment of the absolute configuration.

Molecular Interactions and Mechanistic Insights of Galodif

Enzyme Induction and Biotransformation Pathways

Influence on Cytochrome P450-Dependent Enzyme Activity

Should information on a different compound with available scientific research be provided, a detailed article can be generated according to the specified requirements.

Mechanistic Studies of Galodif-Induced Enzyme Activity Shifts

This compound, chemically known as meta-chlor-benzhydrylurea, demonstrates a notable influence on specific enzyme systems, particularly the liver monooxygenase system. researchgate.net Research into its mechanistic action has revealed that this compound functions as an inducer of this system, which is primarily composed of microsomal cytochrome P450 (CYP450) enzymes. researchgate.netpatsnap.com This induction leads to an activation of the liver's oxidase system, which can alter the metabolism of various substances. patsnap.com

Studies in animal models have shown that administration of meta-chlor-benzhydrylurea leads to an inducing effect on the liver's monooxygenase system. researchgate.net This is evidenced by changes in the pharmacokinetic parameters of model substrates like antipyrine (B355649) in human subjects treated with this compound, where its elimination was increased due to the activation of microsomal cytochrome P450. patsnap.com

Further mechanistic complexity is suggested by the interplay between this compound's metabolites and the neuroimmune system. Metabolites of meta-chlor-benzhydrylurea can conjugate with endogenous macromolecules, forming a stimulus for the immune system. researchgate.net This activation of the immune system can, in turn, inversely regulate the production of cytochrome system enzymes, indicating a feedback mechanism that modulates enzyme activity. researchgate.net

The primary anticonvulsant effect of this compound, however, is attributed to its role as a positive allosteric modulator of the GABAA receptor. rcsi.science Molecular docking studies have indicated that the this compound molecule is complementary to the benzodiazepine (B76468) binding site at the α1γ2 interface of GABAA receptors. researchgate.net By binding to this allosteric site, this compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org This potentiation of GABAergic inhibition, making the neuron less likely to fire an action potential, is a key mechanism for its anticonvulsant and therapeutic effects in conditions like alcohol withdrawal. rcsi.sciencewikipedia.org While this is a receptor-mediated mechanism, it represents a fundamental shift in the functional activity of the GABAA receptor-ion channel complex, a key protein in neural signaling.

Neurosteroid Modulation and Endogenous Signaling Pathways

This compound's interaction with central nervous system (CNS) pathways extends to the significant modulation of endogenous neurosteroid levels. Its therapeutic effects, particularly in the context of alcohol dependence, are closely linked to its ability to normalize the levels of key neuroactive steroids like progesterone (B1679170) and cortisol. rcsi.science

Clinical investigations have demonstrated that this compound exerts a profound and normalizing effect on progesterone and cortisol levels, which are often dysregulated in patients with alcohol dependence. rcsi.science In these patients, baseline measurements typically show a significant decrease in progesterone levels and a significant increase in cortisol levels when compared to healthy individuals. rcsi.science

Treatment with this compound has been shown to reverse these imbalances. One study reported that this compound administration led to a 160% increase in the level of progesterone and a 138% decrease in the level of cortisol, effectively restoring their concentrations to levels comparable to those in a healthy control group. rcsi.science This normalization of neurosteroid hormones is considered a primary mechanism for its efficacy in reducing compulsive craving for alcohol. rcsi.science

Table 1: Effect of this compound on Neurosteroid Levels in Patients with Alcohol Dependence

NeurosteroidDirection of ChangeMagnitude of Change
ProgesteroneIncrease160%
CortisolDecrease138%

The modulation of neurosteroid levels by this compound is directly correlated with its effects on CNS function and regulation. Neurosteroids are potent modulators of neuronal excitability, primarily through their interaction with neurotransmitter receptors, most notably the GABAA receptor. rcsi.science The normalization of progesterone and cortisol levels contributes significantly to the stabilization of the excitatory/inhibitory balance within the brain. rcsi.science

By increasing levels of progesterone, an endogenous positive allosteric modulator of GABAA receptors, and decreasing the high levels of the stress hormone cortisol, this compound helps to reduce the heightened nerve excitation characteristic of alcohol craving and withdrawal states. rcsi.science This action complements its direct modulatory effect on GABAA receptors, leading to a reduction in anxiety and depressive symptoms. rcsi.science The capacity of this compound to regulate these endogenous signaling pathways underscores its potential as a therapeutic agent that targets the neurobiological underpinnings of addiction and related CNS disorders. rcsi.science

Pharmacokinetic Investigations in Pre Clinical Models and Mechanistic Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models (e.g., Rats)

Detailed comprehensive ADME studies for galodif in animal models are not extensively available in publicly accessible scientific literature. However, existing research provides significant insights into the elimination kinetics and the effects of repeated dosing on its pharmacokinetic parameters in rats.

Analysis of Elimination Kinetics (Half-life, Clearance)

Pharmacokinetic studies in rats have revealed key parameters regarding the elimination of this compound. Following a single intragastric administration, this compound exhibits a relatively slow elimination from the body. nih.gov Key pharmacokinetic parameters from a study in rats are summarized below:

Pharmacokinetic ParameterValue (Mean ± SD) after Single Dose
Elimination Half-life (T½) 18.82 ± 6.25 hours
Mean Residence Time (MRT) 22.41 ± 7.07 hours
Mean Elimination Time (MET) 10.64 ± 2.84 hours
Area Under the Curve (AUC) 15.01 ± 4.86 mcg/ml

This data indicates a notable retention of this compound in the body's tissues following a single administration. nih.gov

Influence of Administration Duration on Pharmacokinetic Parameters

The duration of this compound administration has a marked influence on its pharmacokinetic profile in rats. Studies involving repeated dosing have shown an accelerated elimination of the drug, suggesting an induction of metabolic processes.

Following a 5-day administration period, the elimination of this compound was stimulated, as evidenced by a significant decrease in its half-life and an increase in its clearance. nih.gov However, after a 15-day administration period, the elimination slowed down in comparison to the 5-day regimen but remained faster than after a single dose. nih.gov This suggests a complex interplay of enzyme induction and other physiological responses to long-term exposure.

The changes in kinetic parameters during long-term administration indicate that this compound stimulates its own elimination, likely through the induction of the microsomal liver oxidative system. nih.gov

Interactive Data Table: Influence of Administration Duration on this compound Pharmacokinetics in Rats nih.gov

Administration DurationElimination Half-life (T½) (hours)Mean Residence Time (MRT) (hours)Mean Elimination Time (MET) (hours)Area Under the Curve (AUC) (mcg/ml)
Single Dose 18.82 ± 6.2522.41 ± 7.0710.64 ± 2.8415.01 ± 4.86
5-Day Administration 2.22 ± 0.522.95 ± 0.733.00 ± 0.653.68 ± 0.79
15-Day Administration 10.79 ± 2.903.97 ± 1.0312.05 ± 4.1019.28 ± 7.13

Identification of Metabolites and Biotransformation Pathways

As of the latest available data, specific studies detailing the identification of this compound metabolites and elucidating its precise biotransformation pathways have not been published in the scientific literature. Further research is required to characterize the metabolic fate of this compound.

In Vitro Pharmacokinetic Modeling and Prediction

Information regarding the in vitro pharmacokinetic modeling and prediction for this compound is not currently available in published research. This includes data from microsomal stability assays and permeability studies.

Microsomal Stability Assays and Enzyme Kinetics

There are no publicly available results from microsomal stability assays for this compound. Such studies would be instrumental in determining the intrinsic clearance of the compound and identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.

Permeability Studies across Biological Barriers

Data from in vitro permeability studies, such as those using Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration, are not available for this compound in the current body of scientific literature. These assays would be valuable for predicting the oral bioavailability and central nervous system distribution of the drug.

Interplay between Pharmacokinetics and Pharmacodynamics at a Mechanistic Level

The primary mechanism through which the pharmacokinetics of this compound influences its pharmacodynamics is through the induction of the microsomal liver oxidative system. This enzymatic induction leads to significant alterations in the drug's own metabolism and elimination, which in turn modulates its anticonvulsant activity.

Initial exposure to this compound in preclinical rat models reveals a tendency for the compound to be retained within the body tissues. A single administration is characterized by a prolonged half-life (T1/2) and mean residence time (MRT), indicating a slower elimination process. However, this pharmacokinetic profile undergoes a dramatic shift with repeated dosing, a direct consequence of this compound's enzyme-inducing properties.

Upon repeated administration (e.g., 5-fold), a marked stimulation of the drug's own elimination is observed. This is evidenced by a significant decrease in its half-life and a corresponding reduction in the total drug exposure over time, as measured by the area under the concentration-time curve (AUC). This auto-induction of metabolism is a critical pharmacodynamic response that directly alters the pharmacokinetic behavior of this compound.

Interestingly, with more prolonged administration (e.g., 15-fold), the elimination of this compound appears to slow down in comparison to the 5-fold administration, though it remains accelerated relative to a single dose. This suggests a more complex, adaptive response of the metabolic enzyme systems over time.

The mechanistic link between these pharmacokinetic changes and the anticonvulsant effect of this compound is rooted in the concept of achieving and maintaining therapeutic concentrations at the site of action. The initial prolonged exposure after a single dose may be crucial for the onset of the anticonvulsant effect. The subsequent enzyme induction and accelerated clearance with repeated dosing necessitate a careful consideration of dosing regimens to maintain effective concentrations.

While the precise molecular targets for this compound's anticonvulsant activity are still under full investigation, its classification as a modulator of Cytochrome P450 (CYPs) enzymes and its complementarity to the benzodiazepine (B76468) binding site of GABA-A receptors provide a strong indication of its mechanism. The induction of CYPs directly impacts its pharmacokinetic profile. The interplay with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, is the likely downstream pharmacodynamic consequence that leads to its anticonvulsant effects.

The dynamic changes in this compound's pharmacokinetics due to enzyme induction mean that the concentration of the drug reaching the GABA-A receptors will vary with the duration of treatment. This highlights a sophisticated interplay where the drug modifies its own disposition, which in turn influences the magnitude and duration of its therapeutic effect.

Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical rat models after single and multiple administrations, as described in the text.

Pharmacokinetic ParameterSingle Administration5-Fold Administration15-Fold Administration
T1/2 (h) 18.82 ± 6.252.22 ± 0.5210.79 ± 2.90
MRT (h) 22.41 ± 7.072.95 ± 0.733.97 ± 1.03
MET (h) 10.64 ± 2.843.00 ± 0.6512.05 ± 4.10
AUC (mcg/ml) 15.01 ± 4.863.68 ± 0.7919.28 ± 7.13

The Chemical Compound "this compound" Remains Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry resources, the chemical compound designated as "this compound" does not appear to be a recognized or documented substance. As a result, a detailed scientific article on its specific properties and research applications as requested cannot be generated at this time.

Extensive searches for "this compound" across various scientific and chemical databases have yielded no specific information regarding its chemical structure, synthesis, or biological activity. The name "this compound" does not correspond to any known compound in the established chemical literature. It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in the public domain, a code name for a compound in early-stage research, or a typographical error.

While the requested outline focuses on advanced analytical and computational approaches, the absence of a defined molecular structure for "this compound" makes it impossible to conduct the specified analyses. Methodologies such as molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics simulations are all predicated on having a known chemical entity to model and study. Similarly, the development of quantitative analytical methods like chromatography and mass spectrometry requires a reference standard of the compound .

Without foundational information on "this compound," any attempt to generate an article based on the provided outline would be speculative and lack the scientific accuracy and rigor required. Further research and clarification on the identity of "this compound" are necessary before a scientifically sound article can be produced.

Advanced Analytical and Computational Approaches in Galodif Research

Self-Emulsifying Drug Delivery Systems (SEDDS) for Enhanced Solubility Research

The primary goal of formulating galodif in a SEDDS is to improve its dissolution rate and, consequently, its potential for oral absorption. By pre-dissolving this compound in the lipidic SEDDS pre-concentrate, the formulation facilitates the presentation of the drug to the gastrointestinal tract in a solubilized state within fine emulsion droplets, thereby bypassing the dissolution step of the crystalline drug, which is often the rate-limiting factor for absorption of poorly water-soluble compounds.

Formulation Strategies and Characterization of SEDDS

The development of a successful SEDDS formulation for this compound involves a systematic selection of excipients, including oils, surfactants, and co-surfactants. The choice of these components is critical as it dictates the system's ability to self-emulsify, the droplet size of the resulting emulsion, and the solubilization capacity for the drug.

Key components investigated for this compound SEDDS formulations include:

Oils: Miglyol has been utilized as the lipid phase.

Surfactants: Non-ionic surfactants such as Cremophor EL and Tween 80 have been employed due to their good emulsifying properties and biocompatibility.

Co-surfactants/Solvents: Transcutol P has been included to improve the self-emulsification process and enhance drug solubilization.

Research has led to the development of at least two distinct SEDDS formulations for this compound, differing primarily in the choice of the main surfactant. researchgate.net The general method of preparation involves mixing the oil, co-surfactant, and surfactant, followed by heating and stirring to ensure homogeneity before dissolving the active this compound compound. researchgate.net This pre-concentrate is then typically encapsulated in gelatin capsules.

While specific quantitative compositions of the this compound SEDDS formulations are not widely published, the characterization of such systems is a crucial aspect of their development. Standard characterization techniques for SEDDS, which would be applicable to this compound formulations, are presented in the table below.

Table 1: Standard Characterization Parameters for SEDDS Formulations

Parameter Method Significance in this compound SEDDS Research
Droplet Size Analysis Dynamic Light Scattering (DLS) The size of the emulsion droplets is critical; smaller droplets (typically in the nanometer range) provide a larger surface area for drug release and absorption.
Zeta Potential Electrophoretic Light Scattering Measures the surface charge of the emulsion droplets, indicating the stability of the emulsion. Higher absolute zeta potential values suggest greater electrostatic repulsion between droplets, preventing aggregation.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) Indicates the uniformity of the droplet size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.
Emulsification Time Visual Observation/Turbidimetry Measures how quickly the SEDDS pre-concentrate forms an emulsion upon dilution with an aqueous medium. Rapid emulsification is desirable for in vivo performance.
Thermodynamic Stability Centrifugation, Heating/Cooling Cycles Assesses the physical stability of the SEDDS under stress conditions to ensure no phase separation or drug precipitation occurs.

In Vitro Dissolution Studies in Simulated Biological Environments

To evaluate the effectiveness of the SEDDS formulations in enhancing the solubility of this compound, in vitro dissolution studies are performed under conditions that mimic the physiological environment of the gastrointestinal tract.

A key study conducted dissolution testing in a simulated intestinal environment using a phosphate (B84403) buffer at pH 6.8 and a temperature of 37 ± 0.5°C. researchgate.net The dissolution of this compound from the SEDDS formulations was compared to that of a standard this compound tablet. The concentration of dissolved this compound was monitored over time using UV spectrophotometry. researchgate.net

The results from these studies demonstrated a significant improvement in the dissolution of this compound when formulated as a SEDDS. It was reported that the use of SEDDS increased the solubility of this compound by more than 80% compared to the conventional tablet form. researchgate.net Furthermore, the rate of dissolution was markedly enhanced, with over 90% of the this compound from the SEDDS formulations dissolving within the initial 10 minutes of the study. researchgate.net

The following table illustrates a hypothetical, yet representative, dissolution profile based on the reported findings, comparing this compound SEDDS to a conventional tablet.

Table 2: Representative In Vitro Dissolution Profile of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)

Time (minutes) % this compound Dissolved (Conventional Tablet) % this compound Dissolved (SEDDS Formulation)
5 < 10% ~75%
10 < 15% > 90%
30 < 25% > 95%
60 < 30% > 95%

These findings underscore the potential of SEDDS as a viable strategy to address the solubility challenges of this compound, potentially leading to improved oral bioavailability. Further studies would be necessary to establish a definitive in vitro-in vivo correlation, including dissolution studies in simulated gastric fluid and more complex biorelevant media that contain bile salts and lecithin (B1663433) to better mimic the conditions of the fed and fasted states in the human gut.

Future Directions and Unexplored Avenues in Galodif Research

Structure-Activity Relationship (SAR) Studies for Targeted Modulation

A significant and largely unexplored avenue in galodif research is the systematic investigation of its structure-activity relationships (SAR). Such studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve the synthesis of a series of analogues with targeted modifications to its core structure.

Key areas for modification and investigation would include:

Substitution patterns on the phenyl rings: Altering the position and nature of the chloro substituent on the phenyl ring, as well as introducing other functional groups, could significantly impact potency, selectivity, and pharmacokinetic properties.

Modifications of the urea (B33335) moiety: The urea functional group is crucial for the molecule's interactions. Exploring bioisosteric replacements or modifications could lead to compounds with improved binding affinity or altered GABAA receptor subtype selectivity.

Chirality: As this compound possesses a chiral center, the separate synthesis and evaluation of its enantiomers are essential. It is highly probable that the two enantiomers exhibit different pharmacological and toxicological profiles.

By systematically correlating these structural changes with their effects on GABAA receptor binding and modulation, researchers can build a comprehensive SAR model for this compound. This model would be invaluable for the rational design of new analogues with enhanced therapeutic indices, such as increased potency, reduced off-target effects, or improved metabolic stability.

Advanced Mechanistic Investigations of GABAA Receptor Interactions

While this compound is known to be a GABAA receptor modulator, the precise molecular mechanisms underpinning this interaction are yet to be elucidated in detail. Future research should employ advanced techniques to move beyond a general understanding and delve into the specifics of its modulatory action.

Promising research directions include:

Cryo-electron microscopy (Cryo-EM): This powerful technique could be used to determine the high-resolution structure of this compound bound to different GABAA receptor subtypes. Such structural data would reveal the specific binding pocket and the key amino acid residues involved in the interaction, providing a detailed map of the binding site.

Electrophysiological studies: Advanced patch-clamp electrophysiology on various recombinant GABAA receptor subtypes would allow for a detailed characterization of how this compound affects channel gating, open probability, and desensitization. This would clarify whether it acts as a positive allosteric modulator and how its effects differ across various receptor isoforms.

Computational modeling and molecular dynamics simulations: In silico approaches can complement experimental data by simulating the dynamic interactions between this compound and the GABAA receptor. These studies can predict binding affinities, identify key intermolecular forces, and provide insights into the conformational changes induced by drug binding.

A thorough understanding of these mechanistic details is crucial for explaining the compound's pharmacological profile and for designing next-generation modulators with more precise effects on specific GABAA receptor populations.

Research into Novel Biotransformation Pathways and Enzyme Systems

The metabolic fate of this compound is a critical area that requires in-depth investigation. Understanding how the human body processes this compound is essential for predicting its pharmacokinetic profile, potential drug-drug interactions, and the formation of active or toxic metabolites.

Future research should focus on:

Identification of primary metabolic pathways: Studies utilizing human liver microsomes and other in vitro systems are needed to identify the primary Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways for this compound.

Pinpointing specific enzyme involvement: Research should aim to identify the specific cytochrome P450 (CYP) isozymes responsible for the oxidative metabolism of this compound. This information is vital for predicting potential drug-drug interactions with other medications that are substrates, inhibitors, or inducers of these enzymes. Similarly, identifying the specific UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) involved in any Phase II conjugation is important.

Uncovering novel biotransformation pathways or identifying unique enzymatic processes involved in this compound metabolism could lead to a better understanding of inter-individual variability in response to the drug and inform safer prescribing practices.

Development of Advanced Analytical Tools for this compound and its Metabolites

To support detailed pharmacokinetic and metabolic studies, the development of sensitive, specific, and validated analytical methods for the quantification of this compound and its metabolites in biological matrices is a prerequisite.

Future efforts in this area should include:

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): The development and validation of robust HPLC-MS/MS methods are essential for the highly sensitive and selective quantification of this compound and its primary metabolites in plasma, urine, and other biological fluids.

Chiral separation techniques: Given that this compound is a chiral molecule, the development of stereoselective analytical methods is crucial to separately quantify the individual enantiomers and their respective metabolites. This will allow for a comprehensive understanding of the stereoselective pharmacokinetics of the compound.

Application in pharmacokinetic studies: Once developed, these advanced analytical tools can be applied to preclinical and potentially clinical pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) for both this compound and its metabolites.

The availability of such advanced analytical tools is fundamental for all aspects of this compound research, from preclinical development to potential clinical applications.

Application of Systems Biology and Omics Approaches in this compound Research

Systems biology offers a holistic approach to understanding the effects of a drug on a biological system by integrating data from various "omics" technologies. The application of these approaches to this compound research could provide a broader understanding of its mechanism of action and its effects beyond the GABAA receptor.

Potential applications include:

Transcriptomics: Analyzing changes in gene expression in neuronal cells or animal models following treatment with this compound could reveal downstream signaling pathways and cellular processes affected by its modulation of GABAA receptors.

Proteomics: Investigating changes in the proteome could identify alterations in protein expression and post-translational modifications, providing further insights into the cellular response to this compound.

Metabolomics: Studying the metabolic profile of cells or organisms treated with this compound could uncover unexpected effects on cellular metabolism and identify potential biomarkers of drug response or toxicity.

Q & A

Q. How can researchers determine the concentration of Galodif in experimental solutions using spectroscopic methods?

To quantify this compound concentration, prepare a series of standard solutions with known concentrations (e.g., 0.1–1.0 mM). Measure optical density (OD) at a wavelength optimized for this compound’s absorption profile (e.g., UV-Vis spectroscopy). Plot a calibration curve (OD vs. concentration) and apply linear regression (y=ax+by = ax + b). For example, an OD of 0.55 corresponds to x=(0.55b)/ax = (0.55 - b)/a. Validate with triplicate measurements and account for solvent interference .

Q. What experimental design considerations are critical for studying this compound’s clinical efficacy in alcohol withdrawal syndrome (AWS)?

Key elements include:

  • Dosage : 300 mg/day (100 mg × 3) over 21 days, based on clinical protocols for AWS management .
  • Outcome Metrics : Use Hamilton Anxiety (HARS) and Depression (HDRS) scales, cortisol levels, and self-reported craving scores.
  • Control Groups : Compare against placebo or standard therapies (e.g., benzodiazepines).
  • Sample Size : Ensure statistical power (>80%) through pilot studies or power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s enantiomer-specific pharmacokinetic data?

Contradictions may arise from analytical limitations. For example, this compound’s precursor amine cannot be resolved via chiral HPLC, but its sulfonamide derivative (using camphorsulfonyl chloride) enables NMR-based enantiomer quantification. Cross-validate with density functional theory (DFT) to align experimental specific rotation values with computational predictions .

Q. What methodologies are recommended for validating this compound’s stereochemical purity in synthesized batches?

Combine:

  • Chiral HPLC : Optimize mobile phases (e.g., hexane:isopropanol) for baseline separation of enantiomers.
  • NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., camphorsulfonamides) for distinct 1H^{1}\text{H}/13C^{13}\text{C} shifts.
  • Polarimetry : Compare specific rotation values against DFT-calculated data to confirm absolute configurations .

Q. How should researchers address discrepancies in this compound’s reported effects on cortisol levels and craving reduction?

Discrepancies may stem from population heterogeneity or measurement techniques. Mitigate by:

  • Stratified Analysis : Segment data by AWS severity (e.g., compulsive vs. dysthymic subgroups).
  • Analytical Validation : Use LC-MS/MS for cortisol quantification to improve sensitivity over immunoassays.
  • Longitudinal Sampling : Track temporal changes in cortisol and craving scores to identify causal links .

Methodological Frameworks

What frameworks guide the formulation of research questions for this compound’s neuropharmacological studies?

Apply the PICO framework:

  • Population : Patients with AWS exhibiting compulsive craving.
  • Intervention : this compound 300 mg/day vs. placebo.
  • Comparison : Standard therapies (e.g., diazepam).
  • Outcome : HARS/HDRS reduction, cortisol normalization. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

  • Detailed Protocols : Document synthesis steps (e.g., reaction conditions for benzhydrylurea derivatives).
  • Analytical Transparency : Share HPLC/NMR parameters (e.g., column type, NMR pulse sequences).
  • Data Accessibility : Deposit raw spectra and clinical datasets in repositories (e.g., Zenodo) .

Advanced Analytical Techniques

Q. What advanced computational methods complement experimental studies of this compound’s mechanism of action?

  • Molecular Dynamics (MD) : Simulate this compound’s binding to GABA receptors to explain anticonvulsant effects.
  • DFT Calculations : Predict vibrational spectra and electronic properties to validate experimental IR/NMR data.
  • Docking Studies : Model interactions with hepatic monooxygenases to explore detoxification pathways .

Q. How can researchers investigate this compound’s long-term safety profile beyond 21-day clinical trials?

  • Extended Cohort Studies : Monitor patients for 6–12 months post-treatment for delayed adverse effects.
  • Biomarker Panels : Assess liver enzymes (ALT/AST), renal function, and neuroinflammatory markers (e.g., IL-6).
  • Retrospective Meta-Analysis : Pool data from multiple trials to detect rare side effects .

Ethical and Reporting Standards

Q. What ethical considerations are paramount in this compound trials involving human subjects?

  • Informed Consent : Disclose risks (e.g., sedation, rare hepatotoxicity) and benefits (craving reduction).
  • IRB Approval : Align protocols with Declaration of Helsinki principles.
  • Data Privacy : Anonymize participant IDs in published datasets .

Q. How should researchers report contradictory findings in this compound studies to maintain academic integrity?

  • Transparent Discussion : Acknowledge limitations (e.g., small sample sizes, confounding variables).
  • Supplementary Materials : Provide raw data for independent validation.
  • Peer Review : Submit to journals enforcing COPE guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.